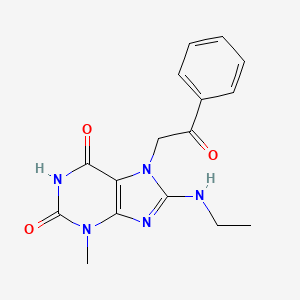

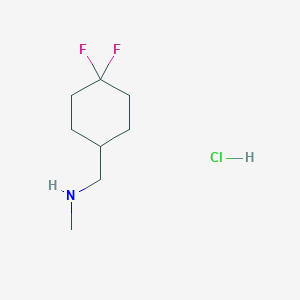

3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . The presence of the indole group suggests that this compound may have bioactive properties, as indoles are common in many natural products and pharmaceuticals .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atoms and the indole group. Fluorine atoms are highly electronegative and can significantly influence the chemical behavior of the compound . The indole group is a common structure in many bioactive compounds and can participate in various chemical reactions .Aplicaciones Científicas De Investigación

Application in Biotechnology

Summary of the Application

The compound “®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid” is an important chiral building block for a series of pharmaceuticals . A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified as Burkholderia phytofirmans ZJB-15079 .

Methods of Application

A novel amidase (Bp-Ami) was cloned from Burkholderia phytofirmans ZJB-15079 and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . The enzyme activity was significantly increased by 37.7-fold in the presence of 1 mM Co2+ .

Results or Outcomes

The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring Bp-Ami (5 g/L) resulted in 44% yield and an enantiomeric excess (eep) of 95% within 10 min (E = 86) . The high substrate tolerance, high specific activity, and extreme thermostability demonstrated the great potential of Bp-Ami for efficient biocatalytic synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Application in Anesthesiology

Summary of the Application

The compound “3,3,3-Trifluoro-2-fluoromethoxypropanoic acid” is a metabolite of “Compound A”, which is formed during low-flow anesthesia with sevoflurane . This compound is used as a biomarker for exposure to Compound A and for assessing the relative metabolism via toxification and detoxication pathways .

Methods of Application

Patients with normal renal function underwent low-flow sevoflurane anesthesia designed to maximize Compound A formation . Urine mercapturic acids and 3,3,3-trifluoro-2-fluoromethoxypropanoic acid concentrations were measured by gas chromatography and mass spectrometry .

Results or Outcomes

Compound A doses during 3.7 MAC-h, low-flow sevoflurane administration in humans are substantially less than the threshold for renal toxicity in rats . Compared with previous investigations, relative metabolic flux (fluoromethoxypropanoic acid/mercapturates) through the toxification pathway was sixfold greater in rats than in humans .

Application in Organic Chemistry

Summary of the Application

A novel transition metal-free decarboxylative fluoroalkylation of activated alkenes and C–H functionalization cascade process has been developed . This approach provides an efficient way to construct valuable 1,1-dimethyl-2,2,2-trifluoroethyl substituted oxindoles .

Methods of Application

The process involves the use of 3,3,3-trifluoro-2,2-dimethylpropanoic acid (TFDMPA) in a transition metal-free decarboxylative fluoroalkylation of activated alkenes .

Results or Outcomes

The process results in the efficient construction of valuable 1,1-dimethyl-2,2,2-trifluoroethyl substituted oxindoles .

Application in Chemical Synthesis

Summary of the Application

“3,3,3-Trifluoropropionic acid” may be used in the synthesis of “2,2,2-trifluoroethyl 3,3,3-trifluoroprionate” and "ethyl 3,3,3-trifluoroprionate" .

Methods of Application

The specific methods of application are not provided in the source . However, it is likely that these compounds are synthesized through standard organic chemistry reactions involving “3,3,3-Trifluoropropionic acid”.

Results or Outcomes

The successful synthesis of “2,2,2-trifluoroethyl 3,3,3-trifluoroprionate” and “ethyl 3,3,3-trifluoroprionate” would be the expected outcomes .

Application in Safety Measures

Summary of the Application

“3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid” is a compound that has safety measures associated with it .

Results or Outcomes

Following these safety measures can help mitigate the effects of exposure to "3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid" .

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4NO2/c12-5-1-2-6-7(4-16-8(6)3-5)9(10(17)18)11(13,14)15/h1-4,9,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYELSTFYNVMZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2733850.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)

![4-(Isopropylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2733855.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2733861.png)

![3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2733862.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2733867.png)